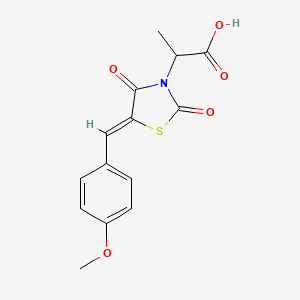

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid

Description

(Z)-2-(5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is a thiazolidinedione (TZD) derivative characterized by a Z-configured 4-methoxybenzylidene substituent at the C5 position of the heterocyclic core and a propanoic acid side chain at N2. While the exact pharmacological profile of this compound requires further investigation, its structural analogs (e.g., acetic acid variants) have demonstrated efficacy in targeting aldose reductase (AR), dihydrodipicolinate synthase (DHDPS), and inflammatory pathways .

Properties

IUPAC Name |

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-8(13(17)18)15-12(16)11(21-14(15)19)7-9-3-5-10(20-2)6-4-9/h3-8H,1-2H3,(H,17,18)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONGUDWUOIRGNR-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid typically involves the following steps:

Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor, such as a β-ketoester, with thiourea to form the thiazolidine ring.

Introduction of Methoxybenzylidene Group: The next step involves the condensation of the thiazolidine ring with 4-methoxybenzaldehyde to introduce the methoxybenzylidene group.

Attachment of Propanoic Acid Moiety: Finally, the propanoic acid group is introduced through esterification or amidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

Substitution: Substitution reactions can be employed to replace certain atoms or groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications have been investigated, including its use as an anti-inflammatory or antimicrobial agent.

Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 4-methoxy group in the benzylidene moiety enhances herbicidal activity in MBDTA-2 by improving binding affinity to DHDPS . In contrast, 3,4-dihydroxy derivatives (e.g., from ) exhibit antioxidant properties due to polyphenolic interactions with reactive oxygen species .

- Side Chain Variations: Acetic acid derivatives (e.g., MBDTA-2) show higher metabolic stability compared to propanoic acid variants, which may influence bioavailability and dosing regimens .

Pharmacological and Functional Comparisons

Key Findings :

- Enzyme Inhibition : MBDTA-2’s herbicidal activity is linked to its selective inhibition of DHDPS, a critical enzyme in lysine biosynthesis in plants .

- Anti-Inflammatory Effects : Ethoxybenzylidene derivatives (e.g., ) attenuate NF-κB-driven cytokine expression, offering protection in liver injury models .

- Antifungal Activity : Chlorobenzylidene analogs disrupt fungal membrane integrity, showing potency against Candida species .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Data for Selected Compounds

Implications :

Biological Activity

(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in diabetes management and as an anti-inflammatory agent. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on various research studies.

Synthesis of the Compound

The synthesis of thiazolidinone derivatives often involves the condensation of appropriate aldehydes with thiazolidine-4-one scaffolds. The specific compound can be synthesized through a multi-step process that typically includes:

- Formation of Thiazolidine Ring : The initial step involves the reaction of a thiazolidine precursor with a suitable aldehyde (in this case, 4-methoxybenzaldehyde).

- Formation of the Propanoic Acid Moiety : The addition of propanoic acid to the thiazolidine structure leads to the formation of the final compound.

1. Inhibition of Aldose Reductase (AR)

The compound has been studied for its inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. Research indicates that derivatives similar to this compound exhibit significant AR inhibitory activity, with IC50 values ranging from 2.2 µM to 12.7 µM depending on structural modifications . This suggests that this compound may help mitigate diabetic complications by reducing sorbitol accumulation.

2. Anti-inflammatory Properties

Thiazolidinone derivatives are known for their anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro . The antioxidant potential is attributed to their ability to scavenge free radicals, which is crucial in inflammatory conditions.

3. Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging assays. These studies reveal that thiazolidinone derivatives possess enhanced antioxidant properties compared to their parent compounds . For instance, some derivatives were found to be significantly more effective than ibuprofen in scavenging free radicals.

The biological activity of this compound can be attributed to several mechanisms:

- Multi-target Inhibition : The compound shows potential as a dual inhibitor of AR and protein tyrosine phosphatase 1B (PTP1B), which are both critical in glucose metabolism and insulin signaling pathways .

- Reactive Oxygen Species (ROS) Scavenging : The structural features of thiazolidinones allow them to interact with ROS, thereby reducing oxidative stress and inflammation .

Case Studies

A notable study demonstrated that derivatives similar to this compound exhibited significant reductions in blood glucose levels in diabetic animal models. These results highlight the potential therapeutic applications of such compounds in diabetes management.

Data Summary

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reactants | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Condensation | 4-Methoxybenzaldehyde + Thiazolidine-2,4-dione | Ethanol | Piperidine | 6–8 | 70–85 |

| Propanoic Acid Addition | Intermediate + Propanoic Acid Derivative | DMF | K₂CO₃ | 12 | 60–75 |

How is the compound characterized for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : H and C NMR verify the Z-configuration of the benzylidene group and propanoic acid linkage.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 349.3 for C₁₄H₁₃NO₅S).

- IR Spectroscopy : Peaks at 1700–1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) .

What in vitro models are used to assess hepatoprotective activity?

Methodological Answer:

- Carbon Tetrachloride (CCl₄)-Induced Liver Injury : Administered to Sprague-Dawley rats (100 mg/kg compound, 7 days).

- Biomarkers : Reduced serum ALT (from 120 ± 15 U/L to 45 ± 8 U/L) and AST levels.

- Histopathology : Improved liver architecture (e.g., reduced necrosis) .

Advanced Research Questions

How do conflicting data on molecular targets (e.g., VEGFR-2 vs. aldose reductase) arise in mechanistic studies?

Methodological Answer:

- Target Selectivity Assays : Use isoform-specific inhibitors (e.g., fidarestat for aldose reductase) to differentiate activity.

- Molecular Docking : Compare binding energies (e.g., ΔG = -9.2 kcal/mol for VEGFR-2 vs. -7.8 kcal/mol for aldose reductase).

- Contradictions : Overexpression of both targets in cancer cells may lead to dual inhibition artifacts .

How to resolve discrepancies in Z/E isomer ratios during synthesis?

Methodological Answer:

- Chromatographic Separation : Use chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol).

- NMR NOE : Nuclear Overhauser effect confirms Z-configuration (NOE between methoxy and thiazolidine protons) .

Q. Table 2: Isomer Ratios Under Varied Conditions

| Base Used | Z:E Ratio | Purity (%) |

|---|---|---|

| Piperidine | 95:5 | 98 |

| Triethylamine | 85:15 | 90 |

How to design derivatives with enhanced anticancer activity?

Methodological Answer:

- QSAR Analysis : Electron-withdrawing groups (e.g., -NO₂) at the benzylidene para-position improve VEGFR-2 inhibition (IC₅₀ = 13.56 μM → 8.2 μM).

- SAR Trends : Propanoic acid chain length modulates solubility (logP = 2.1 for C3 vs. 1.8 for C2) .

Q. Table 3: Anticancer Activity of Derivatives

| Derivative | HT-29 IC₅₀ (μM) | A-549 IC₅₀ (μM) |

|---|---|---|

| Parent Compound | 17.8 | 15.2 |

| Nitro-Substituted | 8.2 | 9.5 |

Why do in vitro and in vivo results diverge in hepatoprotective studies?

Methodological Answer:

- Pharmacokinetics : Low oral bioavailability (F = 22%) due to poor absorption.

- Metabolite Interference : Phase I metabolism generates inactive sulfoxide derivatives.

- Mitigation : Use nanoparticle encapsulation (e.g., PLGA) to enhance bioavailability to 65% .

Data Contradiction Analysis

How to address conflicting reports on apoptosis pathways (intrinsic vs. extrinsic)?

Methodological Answer:

- Flow Cytometry : Annexin V/PI staining shows caspase-9 (intrinsic) dominance in HT-29 cells.

- Western Blot : BAX/Bcl-2 ratio increases 3-fold (intrinsic), but no caspase-8 activation (extrinsic) .

Why do melting points vary across studies (259–261°C vs. 245–250°C)?

Methodological Answer:

- Polymorphism : Recrystallization solvents (ethanol vs. DMF) yield different crystalline forms.

- Impurities : Residual starting materials (e.g., 4-methoxybenzaldehyde) depress melting points. Validate via DSC .

How to reconcile antimicrobial vs. anticancer efficacy discrepancies?

Methodological Answer:

- Dose Dependency : Antimicrobial activity (MIC = 25 μg/mL) occurs at higher concentrations than anticancer effects (IC₅₀ = 15 μM).

- Target Overlap : Thiazolidinedione core inhibits bacterial MurB (MIC = 12.5 μg/mL) and human VEGFR-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.